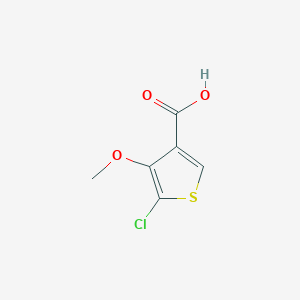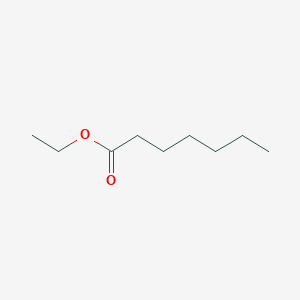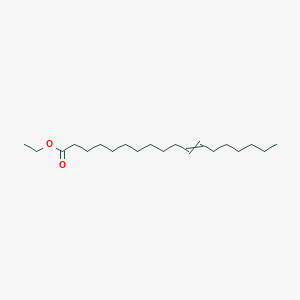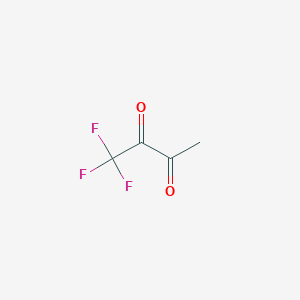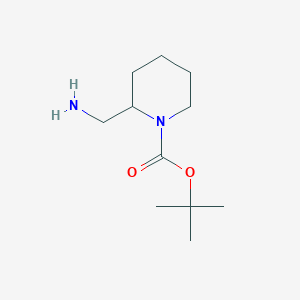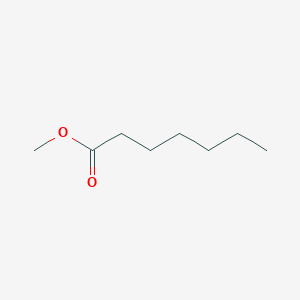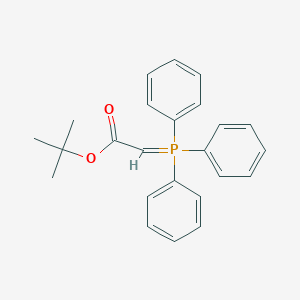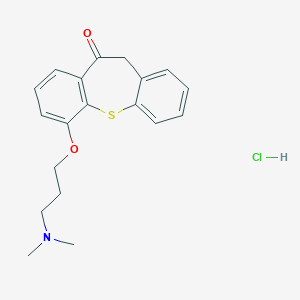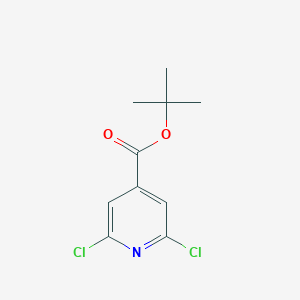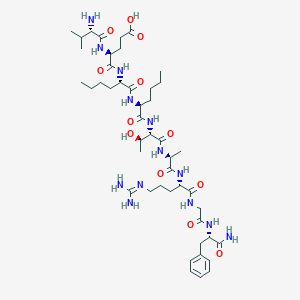
Atana
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atana, also known as 2-(2-Aminothiazol-4-yl)-N-(3-aminophenyl) acetamide, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various research fields. Atana has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of Atana is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. Atana has been shown to activate the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. Atana also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Atana has been found to exhibit various biochemical and physiological effects. In animal models, Atana has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. Atana has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Atana has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Atana has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. Atana has been found to exhibit low toxicity in animal models, making it a safe candidate for research. However, Atana has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Atana also has a short half-life, which can limit its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for Atana research. One area of interest is the development of Atana derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of Atana's potential applications in other research fields such as immunology and infectious diseases. Additionally, the elucidation of Atana's mechanism of action and its interaction with other signaling pathways can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, Atana is a promising compound with potential applications in various research fields. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it a valuable candidate for scientific research. The elucidation of its mechanism of action and the development of Atana derivatives with improved efficacy and safety profiles can pave the way for the development of novel drugs with therapeutic applications.
Synthesemethoden
Atana can be synthesized using a simple and efficient method. The synthesis involves the reaction of Atanaaminothiazole and 3-aminophenyl acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction yields Atana as a white solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Atana has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, Atana has been found to enhance the release of neurotransmitters and improve cognitive function in animal models. In cancer research, Atana has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In drug discovery, Atana has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Eigenschaften
CAS-Nummer |
136849-69-9 |
|---|---|
Produktname |
Atana |
Molekularformel |
C46H77N13O12 |
Molekulargewicht |
1004.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI-Schlüssel |
ODVSXZCPVWMZLR-LKURJHONSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Kanonische SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
Andere CAS-Nummern |
136849-69-9 |
Sequenz |
VEXXTARGF |
Synonyme |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



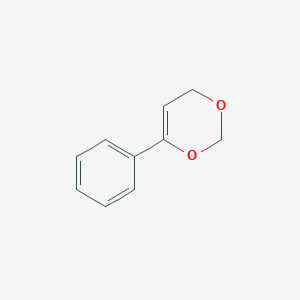
![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

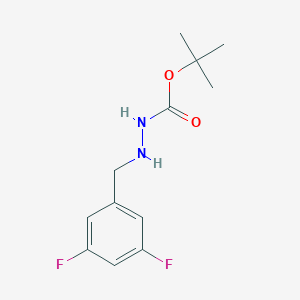
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
